
1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the phenyl and chlorobenzyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxamide group, and the phenyl and chlorobenzyl groups. These functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorobenzyl group could participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic rings could affect the compound’s solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Synthetic Applications
This compound belongs to a broader class of 1,2-dihydropyridine derivatives, which are frequently studied for their diverse synthetic applications. Research has shown that such compounds can undergo recyclization reactions to form bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives when reacting with nitrogen-containing binucleophiles, indicating potential in the synthesis of complex organic molecules (Britsun et al., 2009).
Structural Analysis and Characterization
Studies involving derivatives of 1,2-dihydropyridine-3-carboxamide, such as the synthesis and X-ray diffraction analysis of specific derivatives, provide insights into their molecular and crystal structures. This includes examinations of bond lengths, valence angles, and the impact of hydrogen bonds on molecular packing in crystals, offering valuable information for the development of new materials and drugs (Okul et al., 2019).
Fluorescence Properties
The non-catalytic conversion of certain dihydropyridine derivatives in the presence of water has been shown to lead to fluorescent compounds, suggesting potential applications in materials science and sensor technology. Research into their spectral-luminescence properties and fluorescence quantum yields could pave the way for novel fluorescent markers or imaging agents (Ershov et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. This highlights the potential pharmaceutical applications of these compounds in developing new antibacterial and antifungal agents, with studies showing that specific derivatives display broad-spectrum antibacterial activity comparable to standard drugs like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).
Drug Discovery and Development
The discovery and development of new drugs often involve the study of 1,2-dihydropyridine derivatives for their potential as inhibitors of specific kinases or enzymes. For example, certain derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with one compound showing complete tumor stasis in preclinical models, demonstrating the relevance of this chemical class in cancer therapy (Schroeder et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-7-4-6-14(12-15)13-25-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDJWKRJAUFXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

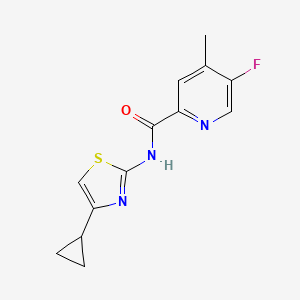
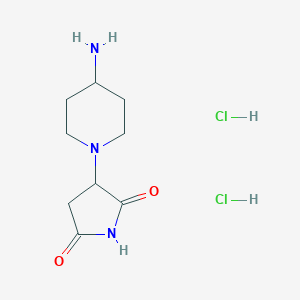
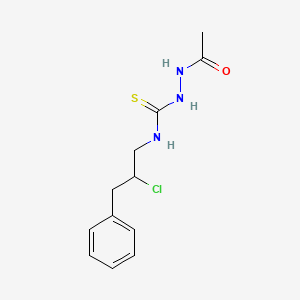
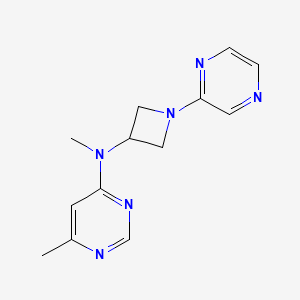
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2610205.png)
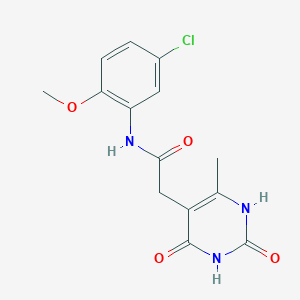


![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)
![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate](/img/structure/B2610216.png)
![(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2610217.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)